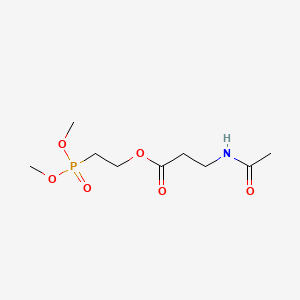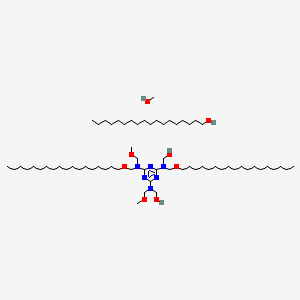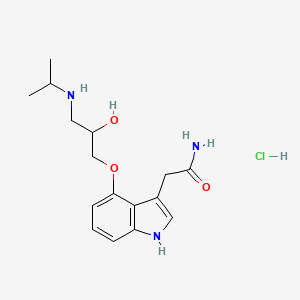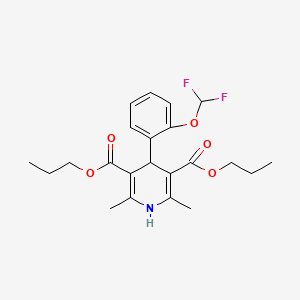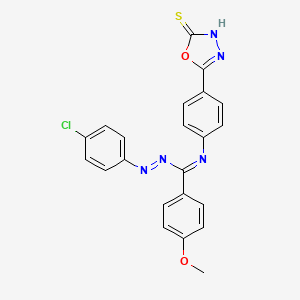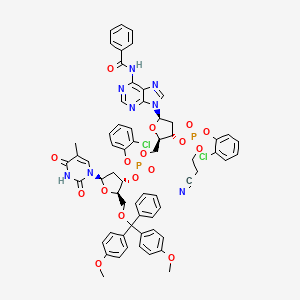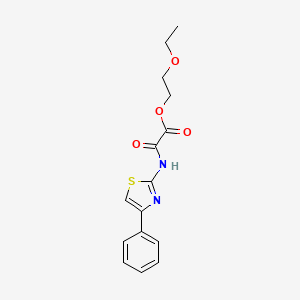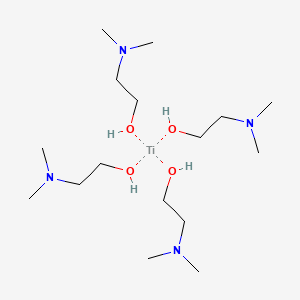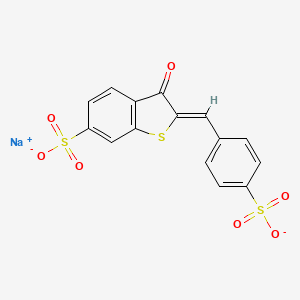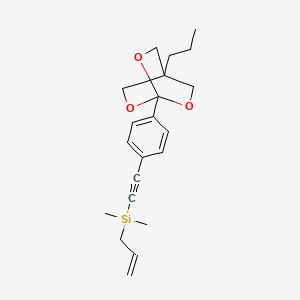
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound It features a silane core with various functional groups attached, including a dimethyl-2-propenyl group and a phenyl group substituted with a propyl-2,6,7-trioxabicyclo(222)oct-1-yl moiety
Vorbereitungsmethoden
The synthesis of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- typically involves multiple steps. The synthetic route may include the following steps:
Preparation of the silane core: This involves the reaction of a suitable silane precursor with dimethyl-2-propenyl groups under controlled conditions.
Attachment of the phenyl group: The phenyl group, substituted with the propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl moiety, is introduced through a series of coupling reactions.
Final assembly: The final step involves the coupling of the phenyl group with the silane core to form the desired compound.
Industrial production methods may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized silane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane products.
Substitution: The compound can undergo substitution reactions where functional groups attached to the silane core are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can be compared with other similar compounds such as:
Propyl-cannabinol allyldimethylsilyl ether: This compound has a similar silane core but different substituents, leading to distinct chemical and biological properties.
Dimethyl(2-methyl-2-propanyl){[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)phenyl]ethynyl}silane: This compound has a similar structure but different functional groups, resulting in unique reactivity and applications.
The uniqueness of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
134134-01-3 |
|---|---|
Molekularformel |
C21H28O3Si |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
dimethyl-prop-2-enyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C21H28O3Si/c1-5-12-20-15-22-21(23-16-20,24-17-20)19-9-7-18(8-10-19)11-14-25(3,4)13-6-2/h6-10H,2,5,12-13,15-17H2,1,3-4H3 |
InChI-Schlüssel |
ZAKOJRCCVOAJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



